molecular formula C24H20ClN5OS B11630493 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11630493
M. Wt: 462.0 g/mol
InChI Key: VTDFOODYBKSVOD-UHFFFAOYSA-N
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Description

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, such as amino, cyano, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thieno[2,3-b]pyridine derivative with appropriate substituents. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of advanced analytical techniques to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Pyridine derivatives: Compounds with a pyridine ring that exhibit diverse chemical properties and applications.

    Thiazole derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-[4-(propan-2-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

3,6-diamino-N-(4-chlorophenyl)-5-cyano-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C24H20ClN5OS/c1-12(2)13-3-5-14(6-4-13)18-17(11-26)22(28)30-24-19(18)20(27)21(32-24)23(31)29-16-9-7-15(25)8-10-16/h3-10,12H,27H2,1-2H3,(H2,28,30)(H,29,31)

InChI Key

VTDFOODYBKSVOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N)N)C#N

Origin of Product

United States

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